molecular formula C10H10Cl2N2O2 B13902077 7-Aminoquinoline-5-carboxylic acid;dihydrochloride

7-Aminoquinoline-5-carboxylic acid;dihydrochloride

Cat. No.: B13902077
M. Wt: 261.10 g/mol
InChI Key: QGPFIMTYZAWRCA-UHFFFAOYSA-N
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Description

7-Aminoquinoline-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C10H8N2O2·2HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline-5-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation steps . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of 7-Aminoquinoline-5-carboxylic acid;dihydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and precise control of reaction parameters are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Aminoquinoline-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce quinoline alcohols .

Mechanism of Action

The mechanism of action of 7-Aminoquinoline-5-carboxylic acid;dihydrochloride involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or interfere with DNA replication in pathogens. The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting essential biological processes . Additionally, its ability to form complexes with metal ions can enhance its biological activity .

Properties

Molecular Formula

C10H10Cl2N2O2

Molecular Weight

261.10 g/mol

IUPAC Name

7-aminoquinoline-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C10H8N2O2.2ClH/c11-6-4-8(10(13)14)7-2-1-3-12-9(7)5-6;;/h1-5H,11H2,(H,13,14);2*1H

InChI Key

QGPFIMTYZAWRCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2N=C1)N)C(=O)O.Cl.Cl

Origin of Product

United States

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